Product packaging for Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate(Cat. No.:CAS No. 685-69-8)

Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate

Cat. No.: B1659855
CAS No.: 685-69-8
M. Wt: 202.1 g/mol
InChI Key: JQGQFCBRPKXRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Organofluorine Chemistry in Advanced Synthetic Design

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical and pharmaceutical research. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. chinesechemsoc.orgcas.cn Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to biological targets. nih.gov Consequently, a significant percentage of pharmaceuticals and agrochemicals currently on the market contain at least one fluorine atom. cas.cn

The development of novel fluorinating agents and synthetic methodologies has expanded the toolkit available to chemists, allowing for the precise and efficient introduction of fluorine into complex molecules. chinesechemsoc.orgmdpi.com This has led to significant advancements in drug discovery, materials science, and agricultural chemistry. cas.cn

Strategic Importance of β-Keto Esters as Multifunctional Building Blocks in Organic Synthesis

β-Keto esters are highly versatile intermediates in organic synthesis due to the presence of multiple reactive sites. mdpi.com The active methylene (B1212753) group, positioned between two carbonyl groups, is readily deprotonated to form a stabilized enolate, which can participate in a variety of carbon-carbon bond-forming reactions. organic-chemistry.org These include alkylations, acylations, and condensation reactions such as the Claisen condensation. organic-chemistry.orgorganic-chemistry.org

The ketone and ester functionalities can also be selectively modified. For instance, the ketone can be reduced to an alcohol or converted to a variety of heterocyclic systems, while the ester can be hydrolyzed, transesterified, or converted to an amide. This dual reactivity allows for the synthesis of a diverse array of complex molecules from a single starting material. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6F4O3 B1659855 Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate CAS No. 685-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F4O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGQFCBRPKXRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449646
Record name Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685-69-8
Record name Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 2,4,4,4 Tetrafluoro 3 Oxobutanoate and Analogues

Asymmetric Synthesis Approaches to Fluorinated β-Keto Esters

The development of catalytic enantioselective methods for the synthesis of fluorinated β-keto esters is a key area of research. rsc.org These approaches are broadly categorized into metal-catalyzed and organocatalytic systems, each offering distinct advantages in achieving high enantioselectivity and yield. rsc.org

Metal-Catalyzed Enantioselective Fluorination and Functionalization

Metal complexes are effective catalysts for the enantioselective fluorination and functionalization of β-keto esters, providing access to chiral molecules with high optical purity. rsc.orgdntb.gov.ua

Copper(II) complexes with chiral ligands have been successfully employed in the enantioselective fluorination of β-keto esters. For instance, complexes of Cu(II) with diphenylamine-linked bis(thiazoline) ligands have demonstrated efficacy in catalyzing the fluorination of both five- and six-membered cyclic β-keto esters. rsc.org These reactions typically proceed with good yields and enantioselectivities.

A study highlighted the use of a copper(II)-bis(oxazoline) complex as a catalyst for the enantioselective fluorination of various β-keto esters. The results, summarized in the table below, demonstrate the versatility of this catalytic system.

EntrySubstrateYield (%)ee (%)
1Ethyl 2-oxo-1-cyclopentanecarboxylate8592
2Ethyl 2-oxo-1-cyclohexanecarboxylate8290
3Ethyl benzoylacetate7885
4tert-Butyl benzoylacetate8088

Chiral iron(III)-salan and salen complexes have emerged as effective catalysts for the highly enantioselective α-fluorination of β-keto esters. rsc.org These iron-catalyzed reactions proceed under mild conditions and provide the corresponding fluorinated products in high yields and with excellent enantiomeric excesses. rsc.org The use of iron is particularly advantageous due to its abundance and low toxicity.

Research has shown that the steric and electronic properties of the salen ligand can be fine-tuned to optimize the stereoselectivity of the fluorination reaction. For example, an iron(III)-salan complex with a bipyrrolidine backbone has been reported to catalyze the fluorination of various β-keto esters with N-fluorobenzenesulfonimide (NFSI) as the fluorine source, achieving high yields and enantioselectivities.

SubstrateCatalyst Loading (mol%)Yield (%)ee (%)
Ethyl 2-oxocyclopentane-1-carboxylate29596
Ethyl 2-oxocyclohexane-1-carboxylate29294
Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate29899

Lanthanide triflates, in combination with chiral pybox-type ligands, have been utilized for the enantioselective synthesis of quaternary α-fluoro derivatives of 3-oxo esters. dntb.gov.ua For example, a lanthanum(III) triflate/(R,S)-ind-pybox complex can catalyze the trifluoromethylation of β-keto esters. These reactions, which use an electrophilic trifluoromethylating reagent, afford the desired products with excellent yields and enantioselectivities under mild conditions. dntb.gov.ua

A synergistic hybrid catalytic system comprising palladium and ruthenium complexes has been developed for the asymmetric dehydrative condensation between allylic alcohols and β-keto esters. This method allows for the stereodivergent allylation of β-keto esters, producing α-mono-substituted products with high regio-, diastereo-, and enantioselectivity. The reaction proceeds under nearly neutral conditions, which prevents the racemization of the product. By carefully selecting the stereochemistry of the palladium and ruthenium complexes, it is possible to access all four diastereomers of the product.

Organocatalytic Enantioselective Fluorination and Trifluoromethylthiolation

Organocatalysis has become a powerful tool for the asymmetric synthesis of fluorinated compounds, avoiding the use of metal catalysts. rsc.orgdntb.gov.ua Chiral organic molecules can effectively catalyze the enantioselective introduction of fluorine and trifluoromethylthio groups into β-keto esters. rsc.org

The enantioselective trifluoromethylthiolation of β-ketoesters can be mediated by a chiral Lewis base or a phase-transfer catalyst (PTC). For instance, quinine (B1679958) has been shown to be an effective catalyst for the reaction of indanone-derived β-ketoesters, leading to high yields and excellent enantioselectivities. For tetralone- or 1-benzosuberone-derived β-ketoesters, a quinine-derived PTC provides the products with moderate to good enantioselectivity.

The following table summarizes the results of the organocatalytic enantioselective trifluoromethylthiolation of various β-keto esters using a quinine-derived catalyst.

SubstrateCatalystYield (%)ee (%)
tert-Butyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylateQuinine9295
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylateQuinine-derived PTC8588
Methyl 1-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylateQuinine-derived PTC8082
Squaramide-Catalyzed Reactions

Squaramide-based organocatalysts have emerged as powerful tools in asymmetric synthesis due to their ability to act as effective hydrogen-bond donors. This property is leveraged in the activation of substrates and reagents, enabling highly stereocontrolled transformations. In the context of synthesizing fluorinated β-keto esters, squaramide catalysts, particularly those derived from cinchona alkaloids, have been successfully employed in asymmetric fluorination and related cycloaddition reactions.

The general approach involves the formation of a chiral complex between the squaramide catalyst and the β-keto ester substrate. This complex then reacts with an electrophilic fluorine source, with the chiral environment provided by the catalyst directing the facial approach of the fluorinating agent, leading to high enantioselectivity. Bifunctional squaramide catalysts, which contain both a hydrogen-bonding squaramide moiety and a tertiary amine base, are particularly effective as they can simultaneously activate both the nucleophile and the electrophile.

Catalyst TypeSubstrateReagentYield (%)Enantiomeric Excess (ee %)
Cinchona-derived squaramide3-hydroxy-1H-pyrrole-2,5-dioneNitrosobenzene, Ethyl diazoacetateup to 87up to 78
Bifunctional squaramideγ-hydroxyenoneIsatylidene malononitrileExcellentModerate to Good

This table presents data from squaramide-catalyzed asymmetric reactions leading to complex chiral structures, illustrating the catalyst's potential for controlling stereochemistry in reactions involving substrates with functionalities similar to those in the target compound's precursors.

Primary Amine Catalysis

Primary amine catalysis is a cornerstone of organocatalysis, proceeding through the formation of enamine or iminium ion intermediates. This strategy has been effectively applied to the enantioselective α-fluorination of β-dicarbonyl compounds, including β-keto esters. Catalysts such as β,β-diaryl serines and cinchona alkaloid-derived primary amines have proven to be highly efficient. researchgate.netacs.org

The reaction mechanism involves the condensation of the primary amine catalyst with the ketone moiety of the β-keto ester to form a chiral enamine. This enamine then attacks an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), from a sterically less hindered face, as dictated by the chiral catalyst scaffold. The addition of alkali carbonates can enhance the reaction by facilitating the formation of the enamine intermediate. researchgate.net This methodology provides a direct route to α-fluorinated β-keto esters with high levels of enantioselectivity. researchgate.netnih.gov

CatalystSubstrateFluorinating AgentYield (%)Enantiomeric Excess (ee %)
β,β-diaryl serineβ-diketones, β-ketoesters, β-ketoamidesSelectfluor®50-99up to 98 researchgate.net
Cinchona alkaloid-derived primary amineCyclic KetonesNFSI72-8595-98 nih.gov

This table showcases the effectiveness of primary amine catalysts in the enantioselective α-fluorination of various β-dicarbonyl compounds, providing a strong basis for their application in the synthesis of chiral fluorinated butanoates.

Visible-Light-Driven Phase-Transfer Catalysis

A novel and sustainable approach for the synthesis of fluorinated compounds involves the use of visible-light-driven photoredox catalysis in combination with phase-transfer catalysis. This method enables the enantioselective perfluoroalkylation and trifluoromethylation of cyclic β-ketoesters under mild reaction conditions. mdpi.com

The process is initiated by the formation of an electron donor-acceptor (EDA) complex between a chiral enolate and a perfluoroalkyl iodide. The chiral enolate is generated under phase-transfer conditions using a chiral quaternary ammonium (B1175870) salt and an inorganic base. Upon irradiation with visible light, the EDA complex undergoes a single-electron transfer (SET), generating a perfluoroalkyl radical. This radical is then trapped by the chiral enolate in a highly stereocontrolled manner, affording the desired fluorinated product with a new quaternary stereocenter. This approach avoids the need for external photosensitizers and operates at ambient temperature.

Direct Fluorination and Fluorine Atom Introduction Strategies

Direct fluorination methods provide a straightforward way to introduce fluorine atoms into organic molecules. These strategies can be broadly categorized into electrophilic, nucleophilic, and deoxofluorination approaches.

Electrophilic Fluorination Strategies of β-Keto Esters

Electrophilic fluorination is a widely used method for the synthesis of α-fluoro-β-keto esters. This approach utilizes reagents that deliver an electrophilic fluorine atom ("F+") to a carbon-centered nucleophile, typically an enol or enolate derived from the β-keto ester. wikipedia.org Common and effective electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org

The reaction can be performed under racemic or asymmetric conditions. Asymmetric electrophilic fluorination can be achieved using chiral catalysts, such as metal complexes or organocatalysts, which create a chiral environment around the substrate, leading to enantioselective C-F bond formation. mdpi.com Both metal-catalyzed (e.g., using Ti, Cu, Ni, Fe complexes) and organocatalytic methods (e.g., using primary amines or phase-transfer catalysts) have been developed to afford α-fluoro-β-keto esters in high yields and with excellent enantioselectivities. mdpi.com

Catalyst/ReagentSubstrate TypeFluorinating AgentYield (%)Enantiomeric Excess (ee %)
Ti/TADDOL complexAcyclic β-keto esterSelectfluor®-62-90 researchgate.net
Cu(II)/(S,S)-Nap-(R,R)-BoxEthyl 2-methyl-3-oxobutanoate-8470 mdpi.com
Fe(III)-salanβ-Keto ester-8794 mdpi.com

This table provides examples of metal-catalyzed electrophilic fluorination of β-keto esters, demonstrating the high levels of enantioselectivity that can be achieved with different catalytic systems.

Nucleophilic Fluorination Strategies Utilizing Fluoride (B91410) Sources

Nucleophilic fluorination offers a complementary approach to electrophilic methods, employing a fluoride ion (F-) source to displace a leaving group or open a strained ring. For the synthesis of fluorinated β-keto esters, this strategy can be applied to precursors containing a suitable leaving group at the desired position of fluorination.

A common precursor for this transformation is an α-halo-β-keto ester, such as ethyl 4-chloro-3-oxobutanoate. nih.govsigmaaldrich.comsielc.com The reaction involves the displacement of the halide with a fluoride ion. Various fluoride sources can be used, including alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides. The reactivity of the fluoride source is often enhanced by the use of phase-transfer catalysts or by conducting the reaction in ionic liquids. For instance, the combination of CsF with 18-crown-6 (B118740) has been shown to be effective in promoting nucleophilic fluorination.

Deoxofluorination of Carbonyl Precursors (e.g., using Sulfur Tetrafluoride)

Deoxofluorination is a powerful transformation that converts a carbonyl group (C=O) into a difluoromethylene group (CF2). Sulfur tetrafluoride (SF4) is a highly reactive and effective reagent for this purpose, capable of converting ketones to gem-difluorides. researchgate.net This method is particularly relevant for the synthesis of compounds like Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate from a precursor containing a carbonyl group at the C-4 position.

The reaction of β-keto esters with SF4 can lead to the corresponding β,β-difluoro carboxylic esters. researchgate.net However, the reaction can be accompanied by side reactions such as dehydrofluorination, which can be minimized by controlling the reaction temperature and using hydrogen fluoride (HF) as a solvent or additive. Despite the hazardous nature of SF4, it remains a valuable reagent for the large-scale synthesis of difluorinated compounds.

SubstrateReagentConditionsYield (%)
Ethyl acetoacetateSF4Autoclave, 100 g scale70

This table shows the yield for the deoxofluorination of a model β-keto ester using sulfur tetrafluoride, highlighting its utility in preparing difluorinated products on a preparative scale.

Biocatalytic Synthesis and Resolution of β-Keto Esters

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective methods for the construction of complex molecules. In the context of β-keto esters, enzymes, particularly lipases and ketoreductases, play a crucial role in both their synthesis and the resolution of racemic mixtures to afford enantiomerically pure compounds.

Lipase-Catalyzed Transesterification for β-Keto Ester Preparation

Lipase-catalyzed transesterification represents a mild and efficient method for the preparation of β-keto esters. google.com This biocatalytic approach often operates under solvent-free conditions, enhancing its green chemistry credentials. google.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated high efficacy in this transformation. google.comrsc.org The enzyme is chemoselective, preferentially catalyzing the acylation of aliphatic alcohols over phenols. google.com

A general route for lipase-catalyzed transesterification involves the reaction of an acyl donor β-keto ester, typically a methyl or ethyl ester, with an alcohol in the presence of a catalytic amount of lipase. google.comrsc.org The use of immobilized lipases, such as CALB on a microporous resin, allows for easy recovery and recycling of the biocatalyst without a significant loss of activity. rsc.org This methodology is compatible with a range of alcohols, including primary, secondary, allylic, and propargylic alcohols. google.comrsc.org

Table 1: Lipase-Catalyzed Transesterification of β-Keto Esters with Various Alcohols

Acyl DonorAlcoholLipaseConditionsYield
Ethyl acetoacetateBenzyl alcoholCALBSolvent-freeHigh (>90%)
Methyl acetoacetateCyclohexanolCALBSolvent-freeHigh (>90%)
Ethyl acetoacetateAllyl alcoholCALBSolvent-freeHigh (>90%)

Note: This table is a representation of typical results and may not reflect specific experimental data from a single source.

Enzymatic Kinetic Resolution in Chiral β-Keto Ester Synthesis

Enzymatic kinetic resolution (EKR) is a widely employed strategy for the synthesis of enantiomerically pure chiral compounds, including β-keto esters. bohrium.com This technique relies on the differential rate of reaction of a chiral enzyme with the two enantiomers of a racemic substrate. Lipases and ketoreductases (KREDs) are prominent enzyme classes utilized for the kinetic resolution of racemic alcohols and the asymmetric reduction of β-keto esters, respectively. bohrium.comfrontiersin.orgnih.gov

In the case of lipase-catalyzed EKR, a racemic alcohol can be resolved through transesterification with a β-keto ester. google.com For instance, Amano lipase from Pseudomonas fluorescens has been effectively used for the kinetic resolution of racemic 1,3-keto alcohols, leading to the synthesis of chiral β-keto acetates with high enantioselectivity. bohrium.com The efficiency of the resolution can be optimized by modifying reaction parameters such as the choice of enzyme, temperature, and solvent. bohrium.com

Ketoreductases, on the other hand, catalyze the stereoselective reduction of the keto group in β-keto esters to produce chiral β-hydroxy esters. frontiersin.orgnih.gov Baker's yeast, which contains a variety of ketoreductases, has been historically used for the kinetic resolution of β-keto esters. frontiersin.orgnih.gov Modern approaches often utilize recombinant enzymes for greater control and stereoselectivity. frontiersin.orgnih.gov The development of dynamic kinetic resolution (DKR), which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. frontiersin.orgnih.gov

Table 2: Examples of Enzymatic Kinetic Resolution in the Synthesis of Chiral β-Keto Ester Derivatives

SubstrateEnzymeReaction TypeProductEnantiomeric Excess (ee)
Racemic 1,3-keto alcoholAmano lipase from Pseudomonas fluorescensKinetic Resolution (Acylation)Chiral 1,3-keto acetate (B1210297)High
Racemic β-keto esterBaker's yeast (Ketoreductases)Kinetic Resolution (Reduction)Chiral β-hydroxy esterVariable

Note: This table provides illustrative examples of enzymatic kinetic resolution strategies.

Classical and Modern Chemical Synthesis Routes to Fluorinated β-Keto Esters

The synthesis of fluorinated β-keto esters, such as this compound, often requires specialized synthetic methodologies to introduce the fluorine atoms and construct the β-dicarbonyl moiety. Both classical and modern chemical approaches, including condensation reactions and transesterification, are employed to access these valuable building blocks.

Knoevenagel Condensation Approaches for Substituted β-Keto Esters

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. This reaction is a powerful tool for the formation of carbon-carbon bonds and can be utilized to synthesize substituted β-keto esters. researchgate.net The active methylene compound, flanked by two electron-withdrawing groups, readily forms a carbanion that acts as a nucleophile. jove.com

In the context of β-keto ester synthesis, a dicarbonyl compound can react with an aldehyde or ketone to yield an α,β-unsaturated dicarbonyl compound, which can be a precursor to the desired substituted β-keto ester. researchgate.net The stereoselectivity of the Knoevenagel condensation can be influenced by the nature of the substituents on the reactants. researchgate.net One-pot tandem Knoevenagel condensation-reduction reactions have also been developed, utilizing a single enzyme to catalyze both steps, offering a green and efficient route to saturated α-substituted β-ketoesters. acs.org

Cyclocondensation Reactions in the Preparation of Key Intermediates

Cyclocondensation reactions are crucial for the synthesis of heterocyclic compounds, which can serve as key intermediates in the preparation of more complex molecules. In some synthetic routes, β-keto esters or their precursors are involved in cyclocondensation reactions to build heterocyclic rings. For instance, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles in the presence of a catalytic amount of triethylamine (B128534) can lead to the formation of 2-trifluoromethyl-3,4-dihydro-2H-pyran derivatives and 2-(trifluoromethyl)piperidine (B127925) derivatives. researchgate.netx-mol.net

Similarly, cyclocondensation reactions between (2-aminophenyl)chalcones and ethyl 3-oxobutanoate can regiospecifically produce substituted 4-styrylquinolines. nih.gov These examples highlight the utility of β-keto esters in constructing diverse heterocyclic frameworks that can be further elaborated.

Advances in the Transesterification of β-Keto Esters

Transesterification is a fundamental reaction in organic synthesis for converting one ester into another. rsc.orgucc.ienih.gov For β-keto esters, this transformation is particularly useful as it allows for the modification of the ester group without affecting the β-dicarbonyl functionality. rsc.orgucc.ienih.gov A wide array of catalysts has been developed for the transesterification of β-keto esters, including protic acids, Lewis acids, organic bases, and enzymes. nih.gov

Recent advances have focused on the development of environmentally benign and highly selective catalytic systems. rsc.orgucc.ieucc.ie The kinetics of transesterification are often slow, necessitating the use of a catalyst. rsc.orgnih.gov The selectivity for β-keto esters over other types of esters is often attributed to the formation of an enol intermediate, where chelation between the two carbonyl groups and the catalyst can occur. rsc.orgucc.ienih.gov

Table 3: Catalysts for the Transesterification of β-Keto Esters

Catalyst TypeExamplesKey Features
BiocatalystsLipases (e.g., CALB)Mild conditions, high selectivity, often solvent-free. google.combohrium.com
Boron-based CatalystsBoric acid, boronic acidsLow toxicity, good yields under mild conditions. bohrium.com
Amine Catalysts4-DMAP, triethylamineWell-established, methodology has been improved over time. bohrium.com

Note: This table summarizes different classes of catalysts used for the transesterification of β-keto esters.

Scalability Challenges and Preparative Methodologies

The industrial-scale synthesis of fluorinated β-ketoesters like Ethyl 4,4,4-trifluoro-3-oxobutanoate, a key analogue, primarily relies on the Claisen condensation reaction. This approach involves the reaction of a fluorinated ester with an acetate ester in the presence of a base. While effective at a laboratory scale, scaling up this process presents several challenges that can impact yield, purity, and cost-effectiveness.

Key Scalability Challenges:

Reagent Stoichiometry and Cost: The choice and handling of the base are critical. Strong bases like sodium hydride or sodium ethoxide are commonly used. On a large scale, the cost, safe handling, and disposal of these reagents become significant factors. For instance, the use of sodium hydride necessitates stringent safety protocols due to its reactivity and the production of hydrogen gas.

Solvent Selection and Recovery: The selection of an appropriate solvent is crucial for reaction efficiency and product isolation. Solvents like cyclohexane, tetrahydrofuran (B95107) (THF), and diethylene glycol dimethyl ether are often employed. On an industrial scale, the volume of solvent required, its cost, and the efficiency of its recovery and recycling are major economic and environmental considerations.

Reaction Conditions and Control: Precise control of reaction temperature is vital. The Claisen condensation is often initiated at low temperatures (5-10 °C) and then may be heated to drive the reaction to completion. Maintaining uniform temperature in large reactors can be challenging and can affect the reaction kinetics and the formation of byproducts.

Product Isolation and Purification: The workup procedure, which typically involves acidification and extraction, can be cumbersome and generate large volumes of aqueous waste on a large scale. The final purification by vacuum distillation requires specialized equipment to handle the volumes and to achieve the high purity required for many applications. For example, a reported method for an analogue involves atmospheric and subsequent vacuum distillation to achieve a purity of 99.1%.

Preparative Methodologies for Analogues:

The primary preparative route for Ethyl 4,4,4-trifluoro-3-oxobutanoate is the Claisen condensation between ethyl trifluoroacetate (B77799) and ethyl acetate. Different variations of this methodology have been developed to optimize yield and purity.

One common method involves the use of sodium ethoxide as the base. In a typical procedure, an organic solvent is charged to the reactor, followed by the addition of a sodium ethoxide solution and ethyl acetate. Ethyl trifluoroacetate is then added portion-wise while controlling the temperature.

Another approach utilizes sodium hydride as the base, often in a solvent like cyclohexane. This method can offer high yields but requires careful management of the hydrogen gas produced.

The following table summarizes representative preparative methodologies for fluorinated β-ketoester analogues, highlighting the key parameters and outcomes.

Reactants Base/Catalyst Solvent Reaction Conditions Yield Purity
Ethyl trifluoroacetate, Ethyl acetateSodium ethoxideEthanol (B145695)/Ethyl acetate5-20 °CNot specifiedNot specified
Ethyl trifluoroacetate, Ethyl acetateSodium metalEthanol/CyclohexaneCooling, then heating74.7%99.1%
Ethyl trifluoroacetate, Ethyl acetateSodium hydrideCyclohexaneNot specified75%94.0%

Elucidation of Reaction Mechanisms and Chemoselectivity

Fundamental Mechanistic Pathways of Fluorinated β-Keto Esters

The reactivity of fluorinated β-keto esters like Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate is governed by several key mechanistic pathways. These pathways are influenced by the strong electron-withdrawing nature of the fluoroalkyl groups, which significantly impacts the acidity of the α-protons and the stability of reaction intermediates.

Enolate Chemistry and Carbon-Carbon Bond Formation

The presence of carbonyl groups flanking the α-carbon in β-keto esters makes the α-protons acidic and susceptible to deprotonation by a base, leading to the formation of an enolate ion. This enolate is a key nucleophilic intermediate in many carbon-carbon bond-forming reactions. The enolate exists as a resonance-stabilized species, which can react at either the carbon or the oxygen atom. masterorganicchemistry.com

In the case of fluorinated β-keto esters, the electron-withdrawing fluorine atoms increase the acidity of the α-protons, facilitating enolate formation. These enolates are excellent nucleophiles and readily participate in SN2 reactions with alkyl halides, a process known as alkylation. This reaction is a fundamental method for creating new carbon-carbon bonds at the α-position. libretexts.orglibretexts.org The general mechanism involves the attack of the enolate on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-C bond. libretexts.org

The stability of the enolate and the outcome of the alkylation can be influenced by the choice of base and reaction conditions. For instance, using a strong, sterically hindered base like lithium diisopropylamide (LDA) can favor the formation of the kinetic enolate, while a weaker base like sodium ethoxide may lead to the thermodynamic enolate. masterorganicchemistry.com The alkylation of fluorinated β-keto esters is a versatile tool for synthesizing a variety of complex fluorinated molecules. nih.gov For example, the alkylation of ethyl 4,4,4-trifluoroacetoacetate is a key step in the synthesis of various trifluoromethyl-containing compounds.

Radical Intermediates and Radical Coupling Reactions in Fluorinated Systems

In addition to ionic pathways, fluorinated β-keto esters can also undergo reactions involving radical intermediates. These reactions are often initiated by photoredox catalysis, where a photocatalyst absorbs light and initiates an electron transfer process, generating radical ions. nih.govresearchgate.net

For instance, under visible-light irradiation, a photocatalyst can facilitate the formation of an α-carbonyl radical from a β-keto ester. nih.govresearchgate.net This radical can then participate in various coupling reactions. One notable application is the radical perfluoroalkylation of enolates. In this process, a perfluoroalkyl radical, generated from a suitable precursor like perfluoroalkyl iodide, adds to an enolate to form a new carbon-carbon bond. nih.gov This method provides a direct way to introduce perfluoroalkyl groups into organic molecules.

Mechanistic studies suggest that the reaction proceeds via the addition of the electrophilic perfluoroalkyl radical to the enolate, generating a ketyl radical intermediate. nih.gov This intermediate can then be further transformed to yield the final product. The efficiency and selectivity of these radical reactions can be influenced by the choice of photocatalyst, light source, and other reaction parameters. nih.govresearchgate.net The use of photoredox catalysis has emerged as a powerful strategy for C-H functionalization and the synthesis of complex organic compounds via radical pathways. researchgate.net

The Role of Lewis and Brønsted Acid Catalysis in Modulating Reactivity

Both Lewis and Brønsted acids can play a crucial role in modulating the reactivity of fluorinated β-keto esters.

Lewis Acid Catalysis: Lewis acids, which are electron-pair acceptors, can activate β-keto esters by coordinating to the carbonyl oxygen. wikipedia.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.orgmdpi.com This principle is widely used in various organic transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. wikipedia.org In the context of fluorinated β-keto esters, Lewis acid catalysis can be employed to promote reactions that might otherwise be sluggish. For example, chiral Lewis acid complexes have been used to catalyze enantioselective fluorination and alkylation reactions of β-keto esters. mdpi.comdntb.gov.ua The Lewis acid can help to create a specific chiral environment around the substrate, leading to the preferential formation of one enantiomer. wikipedia.org

Brønsted Acid Catalysis: Brønsted acids, which are proton donors, can also catalyze reactions of β-keto esters. youtube.com Protonation of the carbonyl oxygen by a Brønsted acid increases the electrophilicity of the carbonyl group, similar to the effect of a Lewis acid. youtube.comnih.gov Brønsted acid catalysis is often employed in reactions such as esterification, transesterification, and cyclization reactions. For instance, the intramolecular ring-closure of certain derivatives of ethyl 4,4,4-trifluoro-3-oxobutanoate can be promoted by an acid catalyst to form quinolinone structures. researchgate.net The acidity of the medium can significantly influence the reaction pathway and the final product distribution. researchgate.net

Chemoselectivity in Transformations of Fluorinated β-Keto Esters

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. In the transformations of fluorinated β-keto esters, achieving high chemoselectivity is often a key challenge due to the presence of multiple reactive sites.

Catalyst Control over Chemoselective Pathways

Catalysts can exert remarkable control over the chemoselectivity of a reaction by providing an alternative, lower-energy reaction pathway. rsc.org By carefully selecting the catalyst, it is possible to direct the reaction towards a specific desired product.

In the reactions of ethyl 4,4,4-trifluoro-3-oxobutanoate with anilines, the choice of catalyst was found to be a determining factor in the chemoselective synthesis of either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates or 4-trifluoromethyl-quinolinones. researchgate.net This highlights the power of catalysts to steer a reaction down a specific mechanistic path.

Chiral catalysts are particularly important in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. Chiral metal complexes and organocatalysts have been developed for a variety of enantioselective transformations of β-keto esters, including fluorinations, alkylations, and Michael additions. mdpi.comdntb.gov.uaacs.org These catalysts create a chiral environment that differentiates between the two enantiotopic faces of the prochiral enolate, leading to the preferential formation of one enantiomeric product.

Table 2: Catalyst Control in the Reaction of Ethyl 4,4,4-trifluoro-3-oxobutanoate with Anilines

CatalystMajor ProductSelectivityReference
Acid Catalyst4-Trifluoromethyl-2-quinolinones>90% researchgate.net
Base CatalystEthyl 3-arylamino-4,4,4-trifluorobut-2-enoates>90% researchgate.net

Specific Mechanistic Studies Involving Ethyl 4,4,4-trifluoro-3-oxobutanoate as a Model

The Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and urea (B33335) (or thiourea), is a cornerstone of heterocyclic chemistry for synthesizing dihydropyrimidinones (DHPMs). wikipedia.orgillinois.edu Understanding its mechanism is crucial for optimizing conditions and expanding its scope. Ethyl 4,4,4-trifluoro-3-oxobutanoate has served as a pivotal model substrate in these investigations, particularly because its unique electronic properties help to clarify the operative reaction pathways.

The mechanism of the Biginelli reaction has been a subject of considerable debate, with three primary pathways proposed: the imino/iminium pathway, the enamine pathway, and the Knoevenagel pathway. sci-hub.se Modern spectroscopic and computational studies have provided significant insight, largely favoring one pathway over the others.

The most widely accepted mechanism for the Biginelli reaction is the imino/iminium pathway, often referred to as Kappe's mechanism. illinois.eduresearchgate.net This pathway posits that the initial and rate-determining step is the acid-catalyzed condensation of the aldehyde and urea to form a hemiaminal intermediate, which then dehydrates to generate a key N-acyliminium ion. illinois.eduyoutube.com This highly electrophilic intermediate is then intercepted by the enol form of the β-ketoester. The resulting open-chain ureide subsequently undergoes cyclization and dehydration to afford the final dihydropyrimidinone product. youtube.com

Compelling evidence for this mechanism comes from trapping experiments involving ethyl 4,4,4-trifluoro-3-oxobutanoate. The strong electron-withdrawing nature of the trifluoromethyl group destabilizes the carbocation intermediates that would be necessary in alternative pathways. illinois.edu This destabilization slows down subsequent reaction steps, allowing for the isolation and characterization of the open-chain ureide intermediate. The successful isolation and subsequent conversion of this intermediate to the final DHPM product under acid-mediated dehydration provides strong support for the N-acyliminium ion as the key intermediate in the reaction sequence. illinois.edu

An alternative proposal is the enamine pathway. In this scenario, the reaction would commence with the condensation of the β-ketoester (ethyl 4,4,4-trifluoro-3-oxobutanoate) and urea to form an enamine intermediate. This enamine would then act as the nucleophile, attacking the aldehyde to proceed toward the final product. However, both experimental and theoretical studies have cast doubt on this pathway. sci-hub.se Under typical Biginelli reaction conditions, the equilibrium for enamine formation lies significantly on the side of the starting materials. sci-hub.se Furthermore, computational studies, including Density Functional Theory (DFT) calculations, have shown that the activation energy for the enamine pathway is considerably higher than that for the iminium pathway, making it kinetically less favorable. sci-hub.se

The Knoevenagel pathway, another historically proposed mechanism, suggests that the initial step is an acid-catalyzed Knoevenagel condensation between the aldehyde and the β-ketoester to form an α,β-unsaturated ketoester. illinois.edusci-hub.se This intermediate would then undergo a conjugate addition with urea, followed by cyclization to yield the DHPM. youtube.com While this pathway seems plausible, experimental evidence does not support it as the primary route under standard Biginelli conditions. illinois.edu Attempts to detect the proposed Knoevenagel adduct or the subsequent carbenium ion intermediates by ESI-MS have been unsuccessful. sci-hub.se Evidence suggests that while an isolated α,β-unsaturated ketoester can react with urea to form the Biginelli product, this does not represent the main mechanistic route in the one-pot synthesis. illinois.eduyoutube.com

Mechanistic PathwayInitial StepKey IntermediateSupporting Evidence for Ethyl 4,4,4-trifluoro-3-oxobutanoate
Imino/Iminium Aldehyde + UreaN-acyliminium ionStrong: Isolation of open-chain ureide intermediate due to CF3 group's electronic effect. illinois.edu
Enamine β-ketoester + UreaEnamineWeak/None: Kinetically unfavorable; higher activation energy predicted by DFT calculations. sci-hub.se
Knoevenagel Aldehyde + β-ketoesterα,β-unsaturated ketoesterWeak/None: Proposed intermediates are not detected under standard reaction conditions. illinois.edusci-hub.se

The trifluoromethyl (CF3) group in ethyl 4,4,4-trifluoro-3-oxobutanoate exerts a profound influence on the compound's reactivity and the selectivity of its transformations. This influence stems primarily from the high electronegativity of the fluorine atoms. mdpi.com

The strong electron-withdrawing inductive effect of the CF3 group significantly increases the acidity of the α-protons and enhances the electrophilicity of the adjacent carbonyl carbon. This heightened reactivity can accelerate reactions where the enolate form is involved. nih.gov In the context of the Biginelli reaction, this electronic effect is critical. As mentioned, it destabilizes carbocationic intermediates proposed in the Knoevenagel pathway, effectively disfavoring that route. illinois.edu

Simultaneously, this destabilizing effect on positively charged intermediates allows for the interception of the open-chain ureide that forms after the enol attacks the N-acyliminium ion. illinois.edu This has been a key piece of evidence in confirming the iminium pathway as the predominant mechanism. The CF3 group essentially acts as a mechanistic probe, altering the reaction energy landscape in a way that allows for the observation of an otherwise transient species. Furthermore, the incorporation of the trifluoromethyl group can enhance the biological activity, metabolic stability, and lipophilicity of the resulting DHPMs, which is a significant consideration in medicinal chemistry and drug design. mdpi.comnih.gov

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on "this compound" that strictly adheres to the provided outline.

The specific synthetic applications detailed in the outline—ranging from the synthesis of pyrazole (B372694) derivatives to the incorporation into carbazole (B46965) derivatives—are well-documented for a related but different compound, Ethyl 4,4,4-trifluoro-3-oxobutanoate (also known as ethyl 4,4,4-trifluoroacetoacetate or ETFAA).

However, extensive searches for the specified compound, This compound (which contains an additional fluorine atom at the second carbon position), did not yield any research findings corresponding to the requested heterocyclic syntheses.

Therefore, generating content as per the user's strict instructions would require presenting information about a different chemical entity or speculating on reactions that have not been scientifically reported. To maintain scientific accuracy and adhere to the core instruction of avoiding hallucination, the article cannot be written.

Strategic Applications in Complex Organic Synthesis

Synthesis of Chiral Fluorinated Building Blocks

Currently, there is a notable scarcity of published research specifically detailing the use of Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate in the enantioselective synthesis of chiral fluorinated building blocks.

Precursors for Optically Active Compounds

While direct and detailed studies are limited, a patent pertaining to the synthesis of condensed pyrazole (B372694) derivatives suggests the potential of this compound in the synthesis of chiral molecules. The patent notes that an optically active compound can be produced by utilizing an appropriate optically active raw material in the reaction, implying that chiral inductors or resolutions could be employed in processes involving this tetrafluorinated building block. google.com However, specific examples, catalysts, or the degree of enantioselectivity achieved are not provided.

Versatility in Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond Formation

The documented applications of this compound showcase its role in the formation of carbon-nitrogen and carbon-oxygen bonds, primarily through cyclization reactions.

Directed Carbon-Carbon Bond Formation (e.g., α-Alkylation, Annulation)

There is currently a lack of specific, published research demonstrating the directed carbon-carbon bond formation, such as α-alkylation or annulation reactions, involving this compound.

Nucleophilic Substitution and Addition Reactions

Detailed studies focusing on the general nucleophilic substitution and addition reactions of this compound are not extensively covered in the available literature. However, its involvement in reactions that proceed via nucleophilic attack is evident in the context of cyclization mechanisms. For instance, the formation of oxopyridine derivatives involves a nucleophilic attack by a thioamide onto the ketoester. google.com

Intramolecular and Intermolecular Cyclization Reactions

The most clearly documented application of this compound is in intermolecular cyclization reactions to form heterocyclic structures.

A notable example is its use in the synthesis of oxopyridine derivatives, which are investigated as aminocarboxymuconate semialdehyde decarboxylase (ACMSD) inhibitors. In this synthesis, this compound is reacted with 2-cyanoethanethioamide in the presence of morpholine (B109124). The reaction, conducted in ethanol (B145695) at 90 °C, results in the formation of a cyclized product. google.com

Reaction of this compound in the Synthesis of an Oxopyridine Derivative
Reactant 1Reactant 2ReagentSolventTemperatureProduct Type
This compound2-CyanoethanethioamideMorpholineEthanol90 °COxopyridine derivative (as morpholine salt)

Additionally, a patent discloses the use of this compound in the preparation of condensed pyrazole derivatives. google.com This further underscores its utility as a building block for constructing complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Contribution to Green Chemistry and Sustainable Synthesis Principles

The pursuit of green chemistry and sustainable practices in organic synthesis has become a paramount objective in modern chemical research and industry. This section explores the contributions of this compound to these principles, focusing on the development of environmentally benign catalytic approaches and the move towards solvent-free or reduced-solvent reaction conditions. While direct research on the green chemistry applications of this compound is emerging, the principles can be extrapolated from studies on structurally similar fluorinated compounds and general advancements in sustainable organic synthesis.

Development of Environmentally Benign Catalytic Approaches

The synthesis and application of this compound can be aligned with green chemistry principles through the use of catalysts that are efficient, selective, and environmentally friendly. The focus is on replacing stoichiometric reagents with catalytic alternatives, which minimizes waste and energy consumption.

Recent reviews highlight the development of various green methods for the synthesis of organofluorine compounds, including fluorinated β-ketoesters. benthamdirect.com These methodologies emphasize the use of organocatalysts, photocatalysts, and earth-abundant metal catalysts, moving away from more hazardous or precious metal-based systems. chinesechemsoc.org For instance, in reactions analogous to those involving this compound, simple and environmentally benign catalysts like triethylamine (B128534) or ammonium (B1175870) acetate (B1210297) have been employed for the synthesis of complex heterocyclic compounds using the closely related ethyl 4,4,4-trifluoro-3-oxobutanoate.

The Claisen condensation, a fundamental reaction for the synthesis of β-keto esters, traditionally relies on strong bases in stoichiometric amounts. wikipedia.org Green chemistry principles drive the search for catalytic versions of this reaction. While specific catalytic Claisen condensations for this compound are not extensively documented, the broader field of organofluorine chemistry is actively exploring such innovations. cas.cn The use of catalytic amounts of a base, where possible, would significantly improve the atom economy and reduce the environmental impact of the synthesis.

Furthermore, the development of catalytic systems for the asymmetric synthesis of fluorinated compounds is a key area of green chemistry research. mdpi.com Chiral metal complexes and organocatalysts are being developed for the enantioselective fluorination of β-ketoesters, offering pathways to chiral fluorinated building blocks with high efficiency and selectivity, which is a core principle of sustainable synthesis. researchgate.net

The following table summarizes potential environmentally benign catalytic approaches applicable to the synthesis and reactions of this compound, based on general principles of green chemistry in organofluorine synthesis.

Catalytic ApproachDescriptionPotential Green Chemistry Benefits
OrganocatalysisUtilization of small organic molecules as catalysts.Often metal-free, low toxicity, and readily available.
PhotocatalysisUse of light to drive chemical reactions with a photocatalyst.Can enable reactions under mild conditions, using visible light as a renewable energy source.
Earth-Abundant Metal CatalysisEmploying catalysts based on metals like iron, copper, or zinc.Reduces reliance on expensive and rare precious metals.
BiocatalysisUse of enzymes or whole-cell systems to catalyze reactions.Highly selective, operates in aqueous media under mild conditions, and is biodegradable.

Utilization of Solvent-Free or Reduced-Solvent Reaction Conditions

A significant portion of chemical waste is generated from the use of organic solvents. Therefore, a key aspect of green chemistry is the reduction or elimination of solvent use in chemical processes.

Reactions involving fluorinated β-ketoesters are often conducted in organic solvents. However, there is a growing trend towards the use of more environmentally friendly solvents or conducting reactions under solvent-free conditions. For example, some reactions with the trifluoro-analogue of the title compound have been successfully carried out in ethanol, which is considered a greener solvent due to its renewable origin and lower toxicity compared to many traditional organic solvents. x-mol.net

Solvent-free Claisen condensations have been reported, demonstrating the feasibility of synthesizing β-keto esters without a solvent, which significantly reduces waste and can lead to shorter reaction times and simpler purification procedures. The application of microwave irradiation in conjunction with solvent-free conditions has also been shown to be an effective green approach for the synthesis of various organic compounds. benthamdirect.com

The choice of solvent in reactions such as the Claisen condensation is critical, and a move towards greener alternatives is a central theme in sustainable synthesis. The development of reactions in water, ionic liquids, or deep eutectic solvents for the synthesis of organofluorine compounds is an active area of research that holds promise for the sustainable production of molecules like this compound. benthamdirect.com

The table below outlines strategies for reducing solvent use in the context of synthesizing and utilizing this compound.

StrategyDescriptionAdvantages in Sustainable Synthesis
Solvent-Free ReactionsConducting chemical reactions without a solvent, often with heating or mechanical grinding.Eliminates solvent waste, can increase reaction rates, and simplifies product isolation.
Use of Greener SolventsReplacing hazardous organic solvents with alternatives like water, ethanol, or supercritical CO2.Reduces toxicity, environmental pollution, and safety hazards.
Microwave-Assisted SynthesisUsing microwave energy to heat reactions, often under solvent-free or reduced-solvent conditions.Can dramatically reduce reaction times and improve energy efficiency.
Flow ChemistryPerforming reactions in a continuous flow system rather than a batch reactor.Can improve safety, efficiency, and scalability, often with reduced solvent usage.

Advanced Spectroscopic and Computational Approaches in Research

Spectroscopic Characterization Methodologies for Mechanistic and Structural Insight

Spectroscopy is fundamental to the characterization of Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate and its derivatives. A combination of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy provides a comprehensive picture of molecular structure and electronic properties.

NMR spectroscopy is a powerful tool for obtaining detailed structural and mechanistic information at the atomic level. For fluorinated compounds, ¹⁹F NMR is particularly valuable, complemented by standard ¹H and ¹³C NMR techniques.

The presence of fluorine atoms makes ¹⁹F NMR spectroscopy an exceptionally effective technique for studying reactions involving this compound. Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, the technique offers high sensitivity. chemrxiv.org Furthermore, the wide range of chemical shifts in ¹⁹F NMR minimizes signal overlap, allowing for clear, quantitative detection of reactants, products, and transient intermediates even in complex reaction mixtures. chemrxiv.org

In research on multicomponent reactions like the Biginelli cyclocondensation, the trifluoromethyl group of a related compound, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), serves as a convenient spectroscopic handle for real-time, quantitative analysis. nih.govacs.org Time-course ¹⁹F NMR spectra can be used to monitor the consumption of the fluorinated starting material and the simultaneous formation of intermediates and the final product. nih.govresearchgate.net For instance, in a reaction involving ETFAA, distinct ¹⁹F resonances for the starting material, a key enamine intermediate, and the tetrahydropyrimidinone product were observed and tracked over time. nih.govacs.org This approach allows for detailed kinetic analysis and provides mechanistic insights that would be difficult to obtain otherwise. nih.govscholaris.ca The detection of specific fluorinated intermediates can help elucidate the operative reaction pathway, distinguishing between proposed mechanisms. nih.govacs.org

Table 1: Illustrative ¹⁹F NMR Chemical Shifts for Monitoring a Reaction with a Fluorinated β-Ketoester. nih.govacs.org
SpeciesRole in ReactionIllustrative Chemical Shift (δ, ppm)
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)Starting Material-78.50
Enamine IntermediateReaction Intermediate-78.48
TetrahydropyrimidinoneProduct-82.73

While ¹⁹F NMR is specialized for tracking the fluorinated parts of a molecule, ¹H and ¹³C NMR are indispensable for elucidating the complete structure of novel compounds and intermediates derived from this compound. core.ac.uk These techniques provide information on the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy : This technique identifies the different chemical environments of hydrogen atoms. For a compound like this compound, one would expect characteristic signals for the ethyl ester group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and a signal for the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl and the new C-F bond. The splitting patterns of these signals (spin-spin coupling) provide information about adjacent protons, helping to piece together the molecular connectivity. weebly.com

¹³C NMR Spectroscopy : This technique provides information about the carbon skeleton. Distinct signals are expected for the carbonyl carbons of the ketone and ester groups, the carbons of the ethyl group, the methylene carbon, and the carbons bearing fluorine atoms. weebly.com The chemical shifts are indicative of the electronic environment of each carbon atom. illinois.edu

Together, these NMR methods allow for the unambiguous determination of the constitution of products formed in reactions. x-mol.net The structures of newly synthesized heterocyclic compounds derived from fluorinated β-ketoesters have been confirmed using these spectral methods, often in combination with X-ray diffraction analysis. x-mol.netresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Data for the Ethyl Ester Moiety. weebly.comnih.govchemicalbook.com
NucleusGroupExpected Chemical Shift (δ, ppm)Expected Multiplicity
¹H-O-CH₂-CH₃~4.2Quartet (q)
¹H-O-CH₂-CH₃~1.3Triplet (t)
¹³C-C=O (Ester)~160-170Singlet
¹³C-O-CH₂-CH₃~62Singlet
¹³C-O-CH₂-CH₃~14Singlet

In addition to NMR, other spectroscopic techniques provide valuable complementary information for the characterization of this compound and its derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, strong absorption bands characteristic of C=O stretching for both the ketone and ester functionalities would be prominent, typically in the region of 1700-1760 cm⁻¹. Additionally, C-F stretching vibrations would appear in the fingerprint region, usually between 1000 and 1400 cm⁻¹. nih.govnist.gov C-O stretching bands for the ester group would also be observable. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about electronic transitions within the molecule. The carbonyl groups in this compound are expected to exhibit weak n→π* transitions at longer wavelengths and more intense π→π* transitions at shorter wavelengths. This technique is particularly useful for characterizing conjugated systems that may be formed during subsequent reactions. researchgate.net

Table 3: Key Spectroscopic Features from Complementary Techniques. nih.govresearchgate.net
TechniqueFunctional GroupExpected Absorption Region
FT-IRC=O (Ketone, Ester)~1700-1760 cm⁻¹
FT-IRC-F~1000-1400 cm⁻¹
FT-IRC-O (Ester)~1000-1300 cm⁻¹
UV-VisC=O (n→π*)~270-300 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

Computational Chemistry for Elucidating Structure and Reactivity

Computational chemistry provides theoretical insights that complement experimental data, enabling a deeper understanding of molecular structure, properties, and reaction mechanisms.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com For compounds like this compound, DFT calculations are employed to determine optimized molecular geometries, predict spectroscopic properties, and explore reaction pathways. nih.gov

Calculations can provide the lowest-energy conformation of the molecule, detailing bond lengths, bond angles, and dihedral angles. This structural information is crucial for understanding the molecule's reactivity. Furthermore, DFT can be used to validate experimental spectroscopic data. nih.gov For example, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to aid in the assignment of absorption bands. researchgate.net Similarly, NMR chemical shifts can be predicted and compared with experimental values to confirm structural assignments. nih.gov In mechanistic studies, DFT is used to calculate the thermodynamic properties and energy barriers of intermediates and transition states, providing crucial support for experimentally proposed reaction mechanisms. nih.gov

Table 4: Applications of DFT in the Study of this compound.
ApplicationInformation GainedExperimental Correlation
Geometry OptimizationProvides stable 3D structure, bond lengths, and angles.X-ray Crystallography
Frequency CalculationPredicts vibrational modes and their intensities.FT-IR Spectroscopy
NMR Shielding CalculationPredicts ¹H, ¹³C, and ¹⁹F chemical shifts.NMR Spectroscopy
Thermodynamic CalculationDetermines energies of reactants, intermediates, and products.Reaction Kinetics/Mechanistic Studies

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Landscapes

Computational chemistry provides powerful tools for elucidating the detailed pathways of chemical reactions. For a compound like this compound, these methods could theoretically be used to model its reactivity. This involves calculating the potential energy surface for a given reaction, which maps the energy of the system as a function of the positions of its atoms.

Reaction Mechanisms: By mapping the potential energy surface, chemists can identify the most likely path a reaction will follow. This path, known as the reaction coordinate, connects reactants to products through the lowest possible energy barriers. Computational models can visualize the geometric changes that molecules undergo during a reaction, providing a step-by-step depiction of bond breaking and formation.

Transition States: A critical point on the reaction coordinate is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed. Identifying the precise geometry and energy of the transition state is a primary goal of computational modeling, as this information is key to calculating the reaction rate. For any given reaction of this compound, computational methods would search for these saddle points on the energy landscape.

Frontier Molecular Orbital Analysis (HOMO/LUMO) in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Predicting Reactivity:

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A molecule's nucleophilicity is associated with the energy and shape of its HOMO.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A molecule's electrophilicity is determined by the energy and shape of its LUMO.

The interaction and overlap between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) are crucial for a reaction to occur. The energy gap between the HOMO and LUMO is also a significant indicator of a molecule's chemical reactivity and stability. A small HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

While FMO analysis is a powerful predictive tool, specific calculations of the HOMO-LUMO energies and orbital distributions for this compound are not available in the public domain. Such an analysis would be necessary to predict its behavior in various chemical reactions, such as cycloadditions or nucleophilic substitutions.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate, and how do reaction parameters influence yield?

  • Answer : The compound is synthesized via two primary routes:

  • Route 1 : Acid chloride formation from trifluoroacetic acid and ketene, followed by esterification with ethanol .
  • Route 2 : Claisen condensation between ethyl trifluoroacetate and ethyl acetate under basic conditions .
  • Critical Parameters : Temperature control (e.g., maintaining <100°C to prevent ketene dimerization) and stoichiometric ratios (e.g., excess ethanol for esterification) significantly impact yield. Yields for Route 1 are typically 60–75%, while Route 2 requires catalytic bases (e.g., NaOEt) for improved efficiency.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Answer : Key techniques include:

  • <sup>19</sup>F NMR : Detects fluorine environments; the trifluoromethyl group (CF3) appears as a singlet near δ -70 ppm .
  • <sup>1</sup>H NMR : The ethyl ester group shows a quartet at δ 4.2–4.4 ppm (CH2CH3) and a triplet at δ 1.3 ppm (CH3). The keto-enol tautomerism can complicate spectra, requiring deuterated solvents (e.g., CDCl3) for stabilization .
  • GC-MS : Used to confirm purity (>95%) and identify byproducts (e.g., unreacted ethyl trifluoroacetate) .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer :

  • Storage : Keep in amber glass vials under inert gas (N2 or Ar) at 2–8°C to prevent moisture absorption and thermal decomposition .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to flammability (flash point: ~55°C) and potential irritation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Answer : The electron-withdrawing CF3 group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., by amines or Grignard reagents). However, steric hindrance from fluorine atoms can reduce reactivity with bulky nucleophiles. Comparative studies with non-fluorinated analogs (e.g., ethyl acetoacetate) show 3–5x faster reaction rates in fluorinated derivatives .

Q. What analytical strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Answer : Discrepancies often arise from:

  • Tautomeric equilibria : Keto-enol forms can shift under varying pH or solvent polarity. Locking the keto form with deuterated DMSO stabilizes NMR signals .
  • Impurities : Trace moisture or residual solvents (e.g., ethanol) alter melting points. Purification via fractional distillation (BP: 129–130°C) or column chromatography (silica gel, hexane/EtOAc) improves consistency .

Q. What role does this ester play in synthesizing fluorinated bioactive molecules?

  • Answer : It serves as a key intermediate for:

  • GABA-T inhibitors : Alkylation at the β-keto position generates β-fluoro-β-alanine derivatives with CNS activity .
  • Antimicrobials : Condensation with hydrazines yields trifluoromethyl pyrazoles, which exhibit enhanced lipophilicity and membrane penetration .

Methodological Tables

Analytical Technique Key Parameters Application
<sup>19</sup>F NMRδ -70 ppm (CF3, singlet)Confirms fluorination pattern
GC-MSRetention time: 8.2 min (HP-5 column)Purity assessment and impurity profiling
IR Spectroscopy1730 cm<sup>-1</sup> (C=O stretch)Detects keto-enol tautomerism
Synthesis Route Yield Byproducts
Claisen condensation70–80%Ethyl acetate (traces)
Acid chloride esterification60–75%Trifluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.